molecular formula C9H15NO B8413765 1-Hydroxy-3,5-dimethyl-cyclohexanecarbonitrile

1-Hydroxy-3,5-dimethyl-cyclohexanecarbonitrile

Cat. No. B8413765
M. Wt: 153.22 g/mol
InChI Key: XHNHLIHFWXYIOF-UHFFFAOYSA-N
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Patent
US03931198

Procedure details

A solution of 106.8 grams of sodium bisulphite in 130 ml. of water is added dropwise with stirring over 30 minutes to a stirred mixture of 100 grams of 3,5-dimethylcyclohexanone, 67.0 grams of potassium cyanide and 170 ml. of water. The reaction mixture is kept below 40° C. by means of a cold water bath. The reaction mixture is stirred for an additional 2 hours, the organic layer separated and the aqueous layer extracted with 250 ml. of ether three times. The combined organic layer and ether solutions are dried over magnesium sulfate and concentrated at reduced pressure to yield 40.3 grams of 1-hydroxy-3,5-dimethyl-cyclohexanecarbonitrile.
Quantity
106.8 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
67 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(=O)(O)[O-].[Na+].[CH3:6][CH:7]1[CH2:12][CH:11]([CH3:13])[CH2:10][C:9](=[O:14])[CH2:8]1.[C-:15]#[N:16].[K+]>O>[OH:14][C:9]1([C:15]#[N:16])[CH2:10][CH:11]([CH3:13])[CH2:12][CH:7]([CH3:6])[CH2:8]1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
106.8 g
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
CC1CC(CC(C1)C)=O
Name
Quantity
67 g
Type
reactant
Smiles
[C-]#N.[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for an additional 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture is kept below 40° C. by means of a cold water bath
CUSTOM
Type
CUSTOM
Details
the organic layer separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with 250 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer and ether solutions are dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC1(CC(CC(C1)C)C)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 40.3 g
YIELD: CALCULATEDPERCENTYIELD 33.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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